ácidos alfa-halocarboxílicos

Alpha-halocarboxylic acids are a class of organic compounds characterized by the presence of a halogen atom, typically chlorine or bromine, attached to the α-carbon adjacent to the carboxyl group (-COOH). These compounds play significant roles in various chemical reactions and applications due to their reactivity.

Structurally, these acids have the general formula R-CHCl-COOH (for chlorine) or R-CHBr-COOH (for bromine), where R represents an alkyl or aryl substituent. Their synthetic preparation can be achieved through halogenation of carboxylic acid derivatives such as methyl ketones or aldehydes.

In chemical synthesis, alpha-halocarboxylic acids serve as versatile intermediates in organic reactions. They are often employed in the construction of more complex molecules via nucleophilic substitution at the α-position, leading to the formation of various functional groups. Additionally, these compounds can undergo rearrangement reactions and have applications in pharmaceuticals, agrochemicals, and polymers.

Due to their reactivity, careful handling is necessary when working with alpha-halocarboxylic acids to ensure safety and optimal results in synthetic processes.

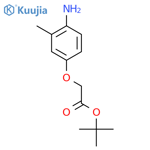

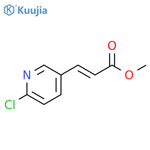

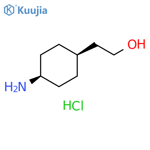

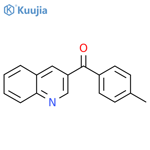

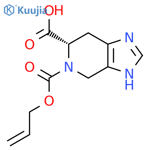

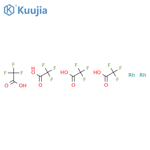

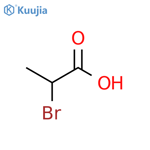

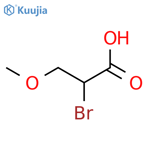

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

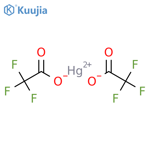

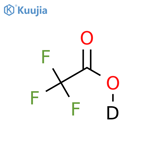

Rhodium(II) trifluoroacetate dimer | 31126-95-1 | C8H4F12O8Rh2 |

|

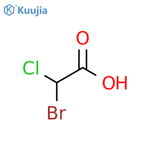

(S)-2-Bromopropionic Acid | 32644-15-8 | C3H5BrO2 |

|

2-Bromo-3-methoxypropanoic acid | 65090-78-0 | C4H7BrO3 |

|

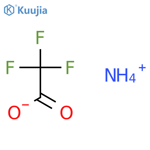

ammonium trifluoroacetate | 3336-58-1 | C2H4F3NO2 |

|

Mercuric trifluoroacetate | 13257-51-7 | C4F6HgO4 |

|

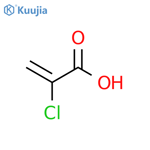

2-chloroprop-2-enoic acid | 598-79-8 | C3H3ClO2 |

|

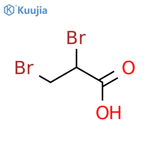

2,3-Dibromopropanoic Acid | 600-05-5 | C3H4Br2O2 |

|

Trifluoroacetic Acid-d | 599-00-8 | C2HF3O2 |

|

Bromochloroacetic Acid | 5589-96-8 | C2H2BrClO2 |

|

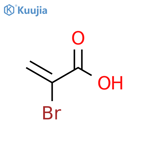

2-Bromo-2-propenoic acid | 10443-65-9 | C3H3BrO2 |

Literatura Relacionada

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

Fornecedores recomendados

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados